molecular formula C15H15FN2O2 B1397261 Ethyl 3-amino-4-(4-fluoroanilino)benzoate CAS No. 1219960-30-1

Ethyl 3-amino-4-(4-fluoroanilino)benzoate

Cat. No.: B1397261
CAS No.: 1219960-30-1
M. Wt: 274.29 g/mol
InChI Key: RDRZIYFOUWIEOV-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(4-fluoroanilino)benzoate is a chemical compound with the molecular formula C15H15FN2O2 . It has a molecular weight of 274.29 g/mol. The CAS number for this compound is 1219960-30-1 .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the FT-IR and FT-Raman spectra can be recorded to evaluate the fundamental vibrational wavenumbers, intensities of vibrational bands, and the optimized geometrical parameters of the compound .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 274.29 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined through experimental methods.

Scientific Research Applications

  • Synthesis Technology : A study by Qiao-yun (2012) discusses the synthesis technology of a closely related compound, ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate. The technology is highlighted for its stability, simplicity, high yield, and suitability for industrial production.

  • Molecular Structure and Hydrogen Bonds : The work of Portilla et al. (2007) explores the molecular structure of a similar compound, ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate. It focuses on the hydrogen-bonded supramolecular structures, which are crucial for understanding the compound's interactions at the molecular level.

  • Optical Nonlinear Properties : In a study by Abdullmajed et al. (2021), two Schiff base compounds derived from ethyl-4-amino benzoate are synthesized and their optical nonlinear properties are examined. This research highlights potential applications in optical limiting and nonlinear optics.

  • Intramolecular Cyclisation : Research by Chakrabarti et al. (1978) describes the synthesis of various benzodiazepinone ring systems, including efforts to cyclise a compound similar to Ethyl 3-amino-4-(4-fluoroanilino)benzoate. This study contributes to understanding the chemical behavior and potential applications of similar compounds in medicinal chemistry.

  • Reformatsky Reaction : Angelastro et al. (1992) describe the preparation of a compound related to this compound, highlighting the use of the Reformatsky reaction in synthesis. This showcases the compound's relevance in complex organic syntheses and potential applications in drug development.

  • GPIIb/IIIa Integrin Antagonists : Hayashi et al. (1998) discuss the development of potent and orally active fibrinogen receptor antagonists, including a compound structurally similar to this compound. This suggests possible applications in the development of therapeutic agents for conditions like thrombosis.

  • Ortho-Alkylation of Anilines : Gassman and Gruetzmacher (2003) describe the ortho-alkylation of anilines, using ethyl 4-amino-3-methylbenzoate as a key intermediate. This process is vital for understanding the reactivity of such compounds in organic chemistry and their potential applications in various chemical syntheses.

  • Antibacterial Activity : Shakir et al. (2020) investigate the synthesis and antibacterial activity of novel benzoxazine derivatives, including the reaction of a compound related to this compound with Vilsmeier reagent. This highlights the compound's potential in developing new antibacterial agents.

  • Gastroprotective Activity : Halabi et al. (2014) explore the gastroprotective effects of Ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate, a compound with structural similarities. This suggests potential applications in the development of treatments for gastric ulcers.

  • Chemistry of Sym-Tetrazine : Postovskii et al. (1977) discuss the chemistry of sym-tetrazine, using Ethyl benzoate thiocarbohydrazone, a related compound, in their study. This research contributes to the understanding of the complex chemical behaviors of these compounds.

Properties

IUPAC Name

ethyl 3-amino-4-(4-fluoroanilino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c1-2-20-15(19)10-3-8-14(13(17)9-10)18-12-6-4-11(16)5-7-12/h3-9,18H,2,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRZIYFOUWIEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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